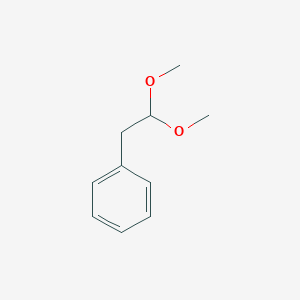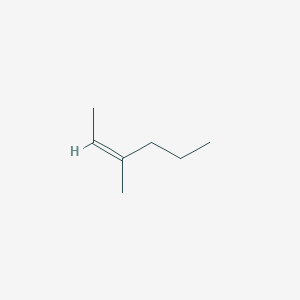
Cinamato de bencilo
Descripción general
Descripción
Benzyl cinnamate is an organic compound that belongs to the ester class. It is formed by the esterification of benzyl alcohol and cinnamic acid. This compound is known for its pleasant aroma, often described as balsamic and slightly spicy, similar to cinnamon. Benzyl cinnamate is widely used in the cosmetics, food, and pharmaceutical industries due to its unique properties, including its low toxicity and chemical stability .
Aplicaciones Científicas De Investigación
Benzyl cinnamate has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Utilized in pharmaceutical formulations due to its low toxicity and chemical stability.
Industry: Employed as a fragrance ingredient in cosmetics and as a flavoring agent in the food industry
Mecanismo De Acción
Target of Action
Benzyl cinnamate, a compound derived from cinnamic acid and benzyl alcohol , has been found to exhibit antimicrobial and antifungal activities . The primary targets of benzyl cinnamate are pathogenic fungi and bacteria . In fungi, it interacts with ergosterol present in the fungal plasmatic membrane and with the cell wall . In bacteria, the presence of an isopropyl group is important for antibacterial activity .
Mode of Action
Benzyl cinnamate’s mode of action involves direct interaction with its targets, leading to changes in the target organisms. In fungi, it interacts with ergosterol in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell wall and membrane, leading to cell death .
Biochemical Pathways
Benzyl cinnamate affects the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . This pathway plays a central role in plant secondary metabolism . The disruption of this pathway by benzyl cinnamate can lead to a variety of downstream effects, including the inhibition of the synthesis of these compounds .
Result of Action
The result of benzyl cinnamate’s action is the inhibition of growth and proliferation of pathogenic fungi and bacteria . It achieves this by disrupting the integrity of the fungal cell wall and membrane, leading to cell death . In bacteria, the presence of an isopropyl group enhances its antibacterial activity .
Action Environment
The action of benzyl cinnamate can be influenced by environmental factors. For instance, its solubility can be affected by the pH of the environment . It is more soluble in an alkaline environment (higher than its pKa), which can influence its bioavailability and efficacy .
Análisis Bioquímico
Biochemical Properties
Benzyl cinnamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, during its synthesis, the hydroxyl group from benzyl alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, Benzyl cinnamate . This process typically involves the use of a catalyst, such as sulfuric acid, to accelerate the reaction .
Cellular Effects
Benzyl cinnamate has been found to have antimicrobial activity, suggesting that it can influence cell function . It has been shown to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Benzyl cinnamate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested that Benzyl cinnamate directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl cinnamate typically involves the esterification reaction between benzyl alcohol and cinnamic acid. During this reaction, the hydroxyl group from benzyl alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, benzyl cinnamate. This process often uses a catalyst, such as sulfuric acid, to accelerate the reaction .
Industrial Production Methods: In industrial settings, benzyl cinnamate can be prepared by heating benzyl chloride and excess sodium cinnamate in water to 100–115°C or by heating sodium cinnamate with an excess of benzyl chloride in the presence of diethylamine . Another method involves using dimethyl sulfoxide as a solvent, NaOH-K2CO3 mixed aqueous solution as a catalyst, and tetrabutylammonium bromide as a phase transfer catalyst .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl cinnamate undergoes various chemical reactions, including:
Esterification: Formation of benzyl cinnamate from benzyl alcohol and cinnamic acid.
Hydrolysis: Breaking down of benzyl cinnamate into benzyl alcohol and cinnamic acid in the presence of water and an acid or base catalyst.
Oxidation: Benzyl cinnamate can be oxidized to form benzaldehyde and cinnamic acid derivatives.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed:
Esterification: Benzyl cinnamate.
Hydrolysis: Benzyl alcohol and cinnamic acid.
Oxidation: Benzaldehyde and cinnamic acid derivatives
Comparación Con Compuestos Similares
Benzyl cinnamate can be compared with other cinnamate esters, such as:
Methyl cinnamate: Similar in structure but differs in the alcohol component (methyl group instead of benzyl group).
Ethyl cinnamate: Contains an ethyl group instead of a benzyl group.
Cinnamyl cinnamate: Contains a cinnamyl group instead of a benzyl group.
Uniqueness: Benzyl cinnamate is unique due to its specific combination of benzyl alcohol and cinnamic acid, which imparts a distinctive aroma and a set of chemical properties that make it suitable for various applications in cosmetics, food, and pharmaceuticals .
Propiedades
Número CAS |
103-41-3 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
benzyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11- |
Clave InChI |
NGHOLYJTSCBCGC-QXMHVHEDSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)/C=C\C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |
Apariencia |
Powder |
Punto de ebullición |
228-230 °C @ 22 mm Hg 195.00 to 200.00 °C. @ 5.00 mm Hg |
Color/Form |
WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID Crystals from 95% ethanol White crystals |
Densidad |
1.109 AT 15 °C PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ |
Punto de inflamación |
GREATER THAN 100 °C |
melting_point |
39 °C MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/ 37 - 39 °C |
| 103-41-3 | |
Descripción física |
Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index] Solid White to pale yellow solid |
Pictogramas |
Irritant; Environmental Hazard |
Vida útil |
MELTS AT ROOM TEMPERATURE TO YELLOWISH LIQUID |
Solubilidad |
1:8 IN 90% ALCOHOL Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils. insoluble in water; soluble in oils very soluble (in ethanol) |
Sinónimos |
benzyl cinnamate |
Presión de vapor |
1 mm Hg @ 173.8 °C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














